![molecular formula C19H17Cl2N3OS B2654265 2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-30-8](/img/structure/B2654265.png)

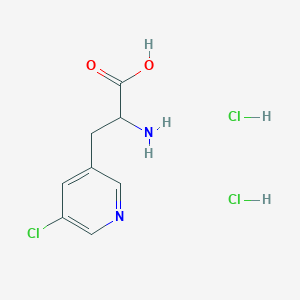

2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, commonly known as DMNTB, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. DMNTB belongs to the class of compounds known as positive allosteric modulators (PAMs) that bind to specific sites on receptors in the brain and enhance their activity.

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Thiadiazoles : Thiadiazoles, a group to which this compound belongs, have been synthesized conveniently via oxidative dimerization of thioamides in the presence of electrophilic reagents (Takikawa et al., 1985).

Novel Fluorescent Complexes : N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes have been synthesized, displaying excellent photophysical properties including solid-state fluorescence and aggregation-induced emission effect (Zhang et al., 2017).

Anticancer Activity

Anticancer Evaluation of Derivatives : Compounds containing the thiadiazole scaffold and benzamide groups have shown promising anticancer activity against various human cancer cell lines, demonstrating their potential in cancer treatment (Tiwari et al., 2017).

Design and Synthesis for Anticancer Applications : A series of substituted benzamide compounds related to thiadiazole have been synthesized and evaluated for anticancer activity against multiple cancer cell lines, with several showing higher activities than reference drugs (Ravinaik et al., 2021).

Antibacterial and Antimicrobial Properties

Antimicrobial Agents Synthesis : Novel fluorine-containing thiadiazolotriazinones, related to the compound , have been synthesized and shown promising antibacterial activities (Holla et al., 2003).

Antimicrobial Activity of Thiazole Derivatives : A series of thiazole derivatives, including benzamides, have been synthesized and screened for antimicrobial activity, with some showing more potency than reference drugs (Bikobo et al., 2017).

Miscellaneous Applications

Solvent Polarizability Effects : Research on 1,3,4-tiadiazole-derived compounds has explored the effects of solvent polarizability on the keto/enol equilibrium of bioactive molecules, shedding light on the behavior of such compounds in different environments (Matwijczuk et al., 2017).

Novel Synthesis Approaches : The synthesis of novel heterocyclic compounds with insecticidal activity has been explored, including derivatives of thiadiazole, indicating potential applications in agriculture (Mohamed et al., 2020).

properties

IUPAC Name |

2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3OS/c1-9-7-10(2)12(4)16(11(9)3)18-23-24-19(26-18)22-17(25)14-6-5-13(20)8-15(14)21/h5-8H,1-4H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQRPBMKHKRBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)

![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)

![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)